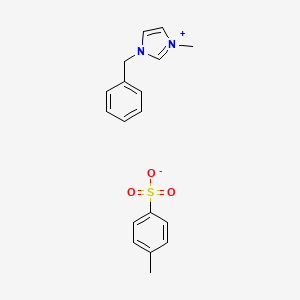

1-Benzyl-3-methylimidazolium tosylate

Description

Contextualization of Ionic Liquids in Contemporary Chemical Research

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, generally defined as having melting points below 100°C. Composed entirely of ions, these materials exhibit a unique combination of properties that have positioned them at the forefront of contemporary chemical research. Unlike conventional molecular solvents, ionic liquids possess negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window. Their properties can be finely tuned by modifying the structure of the cation and anion, leading to their designation as "designer solvents". This tunability allows for the creation of ILs with specific solvating capabilities, catalytic activities, and transport properties, making them highly versatile for a wide range of applications. In recent years, the focus on green chemistry has further propelled research into ionic liquids as environmentally benign alternatives to volatile organic compounds (VOCs) in synthesis, catalysis, and materials science.

Significance of 1-Benzyl-3-methylimidazolium (B1249132) Tosylate within Imidazolium-Based Ionic Liquids

Within the vast family of ionic liquids, those based on the imidazolium (B1220033) cation are among the most extensively studied and utilized. The 1,3-dialkylimidazolium scaffold offers a stable and versatile cationic core. The introduction of a benzyl (B1604629) group at the N1 position, as in 1-benzyl-3-methylimidazolium, imparts specific characteristics to the resulting ionic liquid. The presence of the aromatic ring can lead to enhanced thermal stability and different solvation properties compared to purely alkyl-substituted imidazolium cations.

When paired with the tosylate (p-toluenesulfonate) anion, the resulting salt, 1-benzyl-3-methylimidazolium tosylate, combines the features of the benzyl-substituted imidazolium cation with the properties of a weakly coordinating and catalytically active anion. The tosylate anion is a well-known leaving group in organic synthesis and can also participate in catalytic cycles, for instance, by acting as a nucleophilic catalyst. This dual functionality of both the cation and the anion makes this compound a compound of significant interest for applications in catalysis and organic synthesis.

Historical Overview and Evolution of Research on Imidazolium Tosylates

The history of ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914. However, it was the development of air- and water-stable imidazolium-based ionic liquids in the 1990s that sparked widespread interest in this class of compounds. Early research predominantly focused on ILs with halide or tetrafluoroborate (B81430) anions.

The exploration of imidazolium salts with sulfonate anions, including tosylates, represents a more recent evolution in the field. The motivation for incorporating the tosylate anion was driven by the desire to create ionic liquids with specific catalytic properties and to move away from halogenated anions which could lead to corrosive byproducts. Research into imidazolium tosylates has demonstrated their efficacy as catalysts in various organic transformations, such as acetylation and esterification reactions. The ability of the tosylate anion to act as a nucleophilic catalyst has been a key finding, expanding the functional role of the anion beyond simply being a charge carrier.

Current Research Landscape and Future Perspectives

The current research landscape for this compound and related imidazolium tosylates is focused on expanding their applications in green and sustainable chemistry. Key areas of investigation include their use as recyclable catalysts and reaction media for a variety of organic syntheses, including multicomponent reactions and the synthesis of heterocyclic compounds.

Future perspectives for this class of ionic liquids are promising. Research is likely to focus on the development of novel catalytic systems where the ionic liquid plays a dual role as both solvent and catalyst, leading to more efficient and atom-economical processes. Furthermore, the immobilization of imidazolium tosylates on solid supports is an emerging area that could enhance their recyclability and applicability in continuous flow processes. As the demand for greener chemical processes continues to grow, the unique properties of this compound are expected to secure its place as a valuable tool in the arsenal (B13267) of the modern chemist. The global market for ionic liquids is projected to continue its growth, with imidazolium-based ILs holding a significant market share, indicating a bright future for research and application in this area. rsc.org

Physicochemical Properties of Imidazolium Tosylates

| Property | 1-Ethyl-3-methylimidazolium (B1214524) Tosylate | 1-Butyl-3-methylimidazolium Tosylate |

|---|---|---|

| Molecular Formula | C13H18N2O3S | C15H22N2O3S |

| Molecular Weight | 282.36 g/mol | 310.41 g/mol |

| Melting Point | 25-35 °C | Data not available |

| Density | 1.231 g/mL at 20 °C | Data not available |

| Refractive Index | n20/D 1.548 | Data not available |

Synthesis and Characterization

A common and straightforward method for the synthesis of this compound involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with benzyl chloride to form 1-benzyl-3-methylimidazolium chloride. osti.gov This is followed by an anion exchange reaction where the chloride anion is replaced by the tosylate anion. This can be achieved by reacting the chloride salt with a tosylate salt, such as silver tosylate or sodium tosylate.

An alternative approach involves the direct reaction of 1-methylimidazole with benzyl tosylate. Benzyl tosylate can be synthesized from benzyl alcohol and tosyl chloride. reddit.com

Characterization of the final product would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and benzyl protons attached to the imidazolium ring, as well as the aromatic protons of both the benzyl and tosylate groups. The protons on the imidazolium ring itself will also give distinct signals.

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments in the cation and anion, including the carbons of the imidazolium ring, the methyl and benzyl substituents, and the tosylate group.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=C and C=N stretching of the imidazolium and benzene (B151609) rings, and the strong S=O stretching vibrations of the sulfonate group in the tosylate anion.

Applications in Catalysis

Imidazolium tosylates have been shown to be effective catalysts in a variety of organic reactions, most notably in acetylation reactions. For instance, 1-butyl-3-methylimidazolium tosylate has been successfully employed as a recyclable catalyst for the acetylation of alcohols, phenols, and amines. mdpi.com The proposed catalytic mechanism involves the initial formation of a mixed anhydride (B1165640) between the tosylate anion and acetic anhydride, which then acts as a more potent acetylating agent.

Given the structural similarity, this compound is expected to exhibit similar catalytic activity. The presence of the benzyl group may influence the solubility of reactants and products, potentially affecting reaction rates and yields. The ability to recycle the ionic liquid catalyst is a significant advantage, aligning with the principles of green chemistry.

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application, particularly in processes that require elevated temperatures. Studies on related imidazolium-based ionic liquids have shown that their thermal decomposition is influenced by both the cation and the anion. For example, thermogravimetric analysis (TGA) of 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide revealed that it enters a runaway reaction at temperatures exceeding 270 °C. mdpi.com The thermal stability of 1-butyl-3-methylimidazolium-based ionic liquids has also been extensively studied, with the nature of the anion playing a crucial role in the decomposition pathway. nih.gov For imidazolium tosylates, the decomposition temperature is generally high, making them suitable for a range of synthetic applications.

Properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.C7H8O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,10H,9H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTMKPOKOKZLFT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Diversification

Synthetic Routes to 1-Benzyl-3-methylimidazolium (B1249132) Tosylate

The creation of 1-Benzyl-3-methylimidazolium tosylate can be approached through several synthetic pathways, ranging from small-scale laboratory preparations to more sustainable, large-scale industrial processes.

On a laboratory scale, this compound is typically synthesized via a two-step process. The first step involves a quaternization reaction to form the 1-benzyl-3-methylimidazolium cation with a halide anion, followed by an anion exchange (metathesis) reaction to introduce the tosylate anion.

A common initial step is the reaction of 1-methylimidazole (B24206) with benzyl (B1604629) chloride. nih.gov This reaction, often carried out in a solvent like acetonitrile (B52724) under reflux, yields 1-benzyl-3-methylimidazolium chloride. nih.gov

Step 1: Quaternization

Reactants: 1-methylimidazole and Benzyl chloride

Conditions: Reflux in a solvent (e.g., acetonitrile) for several hours. nih.gov

Product: 1-Benzyl-3-methylimidazolium chloride nih.gov

Once the chloride salt is obtained and purified, the second step is the anion exchange. This is achieved by reacting the chloride salt with a tosylate salt, such as sodium tosylate or silver tosylate. The choice of the tosylate salt depends on the desired method for removing the resulting inorganic salt byproduct (e.g., sodium chloride or silver chloride). For instance, reacting an aqueous solution of 1-benzyl-3-methylimidazolium chloride with silver tosylate would precipitate silver chloride, which can be removed by filtration. rsc.org

Step 2: Anion Exchange (Metathesis)

Reactants: 1-Benzyl-3-methylimidazolium chloride and a tosylate salt (e.g., Sodium tosylate).

Process: The reaction involves the exchange of anions, typically in a solvent where the resulting inorganic salt (e.g., NaCl) has low solubility and can be filtered off. google.comresearchgate.net

Product: this compound and a salt byproduct.

Alternatively, a more direct, one-step synthesis can be performed by reacting 1-methylimidazole directly with benzyl tosylate. This method avoids the intermediate halide salt and the subsequent metathesis step, potentially leading to a cleaner reaction with higher atom economy.

For larger-scale production, synthetic routes are optimized to be more efficient, cost-effective, and environmentally friendly. Sustainable approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.org Microwave-assisted synthesis, for example, can significantly reduce reaction times for the quaternization step compared to conventional heating. rsc.org

Another key strategy is the development of one-pot syntheses that eliminate the need for intermediate purification steps. The direct synthesis from 1-methylimidazole and benzyl tosylate is an example of a more streamlined process suitable for scaling up. Furthermore, conducting these reactions under solvent-free conditions, where one of the reactants is in liquid form, can eliminate the use of volatile organic compounds (VOCs), aligning with green chemistry principles. chemijournal.com The focus on recyclability of any catalysts or solvents used is also a cornerstone of sustainable production. rsc.org

Strategies for Structural Modification and Derivatization

The versatility of ionic liquids stems from the ability to independently modify the cation and anion to fine-tune their properties. elsevierpure.comresearchgate.net

The 1-benzyl-3-methylimidazolium cation offers multiple sites for structural modification to alter its steric and electronic properties. The rational design of these architectures can impact the resulting ionic liquid's melting point, viscosity, and interaction with other substances. tandfonline.com

Key modification strategies include:

Altering Alkyl Substituents: The methyl group at the N3 position can be replaced with longer or branched alkyl chains (e.g., ethyl, butyl). This generally leads to a decrease in the melting point and an increase in viscosity.

Modifying the Benzyl Group: Introducing substituents onto the phenyl ring of the benzyl group can alter the cation's hydrophobicity and electronic properties.

Substitution on the Imidazolium (B1220033) Ring: Adding substituents at other positions of the imidazolium ring, such as a methyl group at the C2 position, can significantly impact the cation's properties. For example, comparing 1-benzyl-3-methylimidazolium with 1-benzyl-2,3-dimethylimidazolium shows that even a small addition like a C2-methyl group increases the cation's bulkiness and rigidity, which in turn affects its performance in applications like zeolite synthesis. researchgate.net

| Modification Site | Example Modification | Potential Impact on Cation Properties |

|---|---|---|

| N3-Alkyl Chain | Replacing methyl with butyl | Increases size and hydrophobicity, may lower melting point |

| Benzyl Ring | Adding a methyl group (forming a xylyl group) | Increases steric hindrance and alters π-π stacking interactions |

| C2-Position of Imidazole Ring | Adding a methyl group | Increases bulkiness and rigidity, restricts rotation researchgate.net |

The anion plays a crucial role in determining the fundamental properties of an ionic liquid. rsc.orgresearchgate.net Replacing the tosylate anion in this compound with other anions can dramatically change its physical and chemical characteristics. nih.gov The size, shape, and charge distribution of the anion influence properties such as viscosity, conductivity, thermal stability, and miscibility with other solvents. rsc.orgnih.gov

For the 1-benzyl-3-methylimidazolium cation, a variety of anions can be paired, each imparting distinct properties:

| Anion | Abbreviation | General Impact on Properties |

|---|---|---|

| Tosylate | [OTs]⁻ | Aromatic anion, can participate in π-stacking, moderately coordinating. |

| Chloride | [Cl]⁻ | Small, highly coordinating anion; often results in higher melting points and viscosity. nih.gov |

| Bis(trifluoromethylsulfonyl)imide | [Tf₂N]⁻ or [NTf₂]⁻ | Large, weakly coordinating, hydrophobic anion; typically yields low-viscosity, low-melting point, and hydrophobic ionic liquids. mdpi.comiolitec.de |

| Tetrafluoroborate (B81430) | [BF₄]⁻ | Weakly coordinating anion, can be sensitive to hydrolysis. iolitec.de |

| Hexafluorophosphate | [PF₆]⁻ | Weakly coordinating, but also prone to hydrolysis, which can form corrosive HF. iolitec.de |

The interaction between the cation and anion is primarily electrostatic, but factors like hydrogen bonding (especially from the acidic protons on the imidazolium ring) and van der Waals forces are also significant. researchgate.net The choice of anion is therefore a critical design element for creating "task-specific" ionic liquids. researchgate.net

Green Chemistry Principles in Ionic Liquid Synthesis

While ionic liquids are often termed "green solvents" due to their low vapor pressure, their synthesis must also adhere to the principles of green chemistry to be truly sustainable. mudring.orgacs.org The synthesis of this compound can be evaluated against these principles:

Prevention: Designing syntheses to minimize waste is preferable to treating waste after it has been created. One-pot syntheses that avoid intermediate halide salts reduce waste from purification and anion exchange steps. pharmacyjournal.in

Less Hazardous Chemical Syntheses: Where possible, synthetic methods should use and generate substances that possess little or no toxicity. This involves careful selection of starting materials and avoiding hazardous solvents. pharmacyjournal.in

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. Performing syntheses under solvent-free conditions is a key goal. mudring.org

Design for Energy Efficiency: Energy requirements should be minimized. Ambient temperature reactions or the use of energy-efficient methods like microwave irradiation contribute to this principle. pharmacyjournal.in

Use of Renewable Feedstocks: While not always feasible for this specific compound, the broader goal is to use renewable rather than depleting raw materials.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. pharmacyjournal.in

Catalysis: Catalytic reagents are superior to stoichiometric reagents. pharmacyjournal.in While the primary synthesis is often stoichiometric, the use of ionic liquids themselves as recyclable catalysts in other reactions is a major application of green chemistry principles. researchgate.net

By optimizing synthetic routes to improve atom economy, reduce energy consumption, and eliminate the use of volatile and hazardous solvents, the production of this compound can be aligned more closely with the goals of sustainable chemistry. chemijournal.comsciepub.com

Catalytic Applications and Mechanistic Insights

Imidazolium (B1220033) Tosylates as Catalytic Species

Imidazolium tosylates have emerged as effective catalysts in a variety of organic transformations, functioning within both homogeneous and heterogeneous systems. Their utility stems from their unique combination of properties, including high thermal stability, low vapor pressure, and tunable solubility, which are characteristic of ionic liquids.

Homogeneous Catalysis Systems

In homogeneous catalysis, 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]) has been successfully employed as a catalyst, often dissolved in another ionic liquid to create a completely ionic reaction medium. A notable example is its use as a catalyst for the acetylation of alcohols, phenols, and amines. researchgate.netresearchgate.net In such systems, the ionic liquid catalyst is readily soluble in the reaction medium, allowing for efficient interaction with the substrates and facilitating the reaction under mild conditions. researchgate.netresearchgate.net The non-volatile nature of the ionic liquid system simplifies product isolation and allows for the potential recycling of the catalytic medium. researchgate.netresearchgate.net

Heterogeneous and Supported Catalysis Platforms

Investigations into Catalytic Mechanisms

The catalytic activity of imidazolium tosylates is often attributed to the distinct roles of both the cation and the anion.

Role as Brønsted Acid/Base Catalyst

The tosylate anion (p-toluenesulfonate) is the conjugate base of a strong acid, p-toluenesulfonic acid. While it is a weak base, it can participate in catalytic cycles. For instance, in acetylation reactions using acetic anhydride (B1165640), the tosylate anion is proposed to act as a nucleophile, attacking the anhydride to form a more reactive acetylating intermediate. researchgate.net

The imidazolium cation, particularly the proton at the C2 position, can exhibit acidic character and participate in hydrogen bonding interactions. This Brønsted acidity can play a role in activating substrates. While not explicitly detailed for the tosylate salt, related Brønsted acidic ionic liquids have been shown to be effective catalysts in reactions like the Biginelli condensation for the synthesis of dihydropyrimidinones. nih.gov

Influence on Reaction Pathways and Intermediates

In the case of acetylation catalyzed by [bmim][OTs], mechanistic studies suggest a nucleophilic catalytic pathway. researchgate.net The tosylate anion attacks the acetic anhydride to form a mixed anhydride intermediate, acetyl tosylate. This intermediate is a more potent acetylating agent than acetic anhydride itself. The alcohol, phenol, or amine substrate then attacks the acetyl tosylate, leading to the acetylated product and regenerating the tosylate anion to continue the catalytic cycle. researchgate.net This mechanism highlights the active role of the tosylate anion in the reaction pathway.

Specific Organic Transformations Facilitated by Imidazolium Tosylate Catalysis

The primary and most well-documented application of 1-butyl-3-methylimidazolium tosylate is in acetylation reactions . This includes the acetylation of a wide range of substrates.

Below is a data table summarizing the catalytic performance of [bmim][OTs] in the acetylation of various substrates.

| Substrate | Product | Reaction Time (min) | Yield (%) |

| Benzyl (B1604629) alcohol | Benzyl acetate (B1210297) | 5 | >99 |

| Cyclohexanol (B46403) | Cyclohexyl acetate | 40 | 99 |

| Phenol | Phenyl acetate | 10 | >99 |

| Aniline | Acetanilide | 10 | >99 |

| Data derived from studies on 1-butyl-3-methylimidazolium tosylate. researchgate.net |

Another significant area where acidic ionic liquids find application is in multicomponent reactions, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. nih.gov Although studies specifically employing 1-benzyl-3-methylimidazolium (B1249132) tosylate are not available, other Brønsted acidic ionic liquids have proven to be efficient catalysts for this transformation, promoting the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under solvent-free conditions. nih.gov This suggests a potential application for 1-benzyl-3-methylimidazolium tosylate in this important class of reactions.

Acetylation Reactions

The acetylation of alcohols, phenols, and amines is a fundamental functional group transformation in organic chemistry, widely used for the protection of hydroxyl and amino groups. Imidazolium tosylate salts have emerged as efficient, non-metallic, and recyclable catalysts for these reactions. While specific detailed studies on this compound are limited, extensive research on the closely related 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]) provides significant insights into the likely catalytic behavior of its benzyl analogue. researchgate.netnih.gov

Research Findings:

Studies have demonstrated that imidazolium tosylates can effectively catalyze the acetylation of a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as phenols and amines, using acetic anhydride as the acetylating agent. nih.gov The reactions typically proceed under mild conditions with high yields and selectivity. The catalyst system often involves dissolving the imidazolium tosylate in another ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), which acts as a benign solvent and facilitates catalyst recycling. researchgate.net

For instance, the acetylation of benzyl alcohol and cyclohexanol has been shown to proceed to near-quantitative yields in short reaction times when catalyzed by [bmim][OTs]. nih.gov The catalyst's efficacy is attributed to the nucleophilic nature of the tosylate anion. The general applicability of this catalytic system is highlighted by its successful use for a variety of substrates, as detailed in the following table, which is based on data for the analogous [bmim][OTs].

Interactive Data Table: Acetylation of Various Substrates Catalyzed by an Imidazolium Tosylate System

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl acetate | 5 | >99 |

| 2 | Cyclohexanol | Cyclohexyl acetate | 40 | 99 |

| 3 | 1-Phenylethanol | 1-Phenylethyl acetate | 60 | 99 |

| 4 | 2-Octanol | 2-Octyl acetate | 90 | 98 |

| 5 | Phenol | Phenyl acetate | 10 | >99 |

| 6 | Aniline | Acetanilide | 5 | >99 |

| 7 | Benzylamine | N-Benzylacetamide | 5 | >99 |

Note: Data presented is for the analogous catalyst 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]) in [bmim][BF4] at 50°C, and serves as an illustrative example of the expected catalytic performance. nih.gov

Mechanistic Insights:

The catalytic cycle for acetylation by imidazolium tosylates is proposed to proceed via a nucleophilic mechanism. researchgate.net The process is initiated by the reaction of the tosylate anion ([OTs]⁻) with acetic anhydride. This step forms a highly reactive mixed anhydride intermediate, acetyl tosylate (AcOTs).

Step 1: Nucleophilic attack of the tosylate anion on acetic anhydride.

This intermediate, acetyl tosylate, is a potent acetylating agent. In the subsequent step, the alcohol, phenol, or amine substrate (RYH) performs a nucleophilic attack on the carbonyl carbon of the acetyl tosylate intermediate. This results in the formation of the acetylated product and regenerates the tosylate anion, which can then re-enter the catalytic cycle.

Step 2: Nucleophilic attack of the substrate on the mixed anhydride.

The regenerated tosylate catalyst can then react with another molecule of acetic anhydride, continuing the cycle. This mechanism is supported by spectroscopic analysis and is analogous to the action of other nucleophilic catalysts in acetylation reactions. researchgate.netnih.gov The imidazolium cation's primary role is to act as a stable counter-ion and to ensure the solubility and stability of the catalytic system within the ionic liquid medium.

Condensation and Cycloaddition Reactions

Despite the utility of imidazolium-based ionic liquids as solvents and sometimes as catalysts in various organic reactions, there is a notable lack of specific research documenting the catalytic activity of this compound in condensation and cycloaddition reactions.

Condensation Reactions:

Condensation reactions, such as the Aldol and Knoevenagel condensations, are fundamental carbon-carbon bond-forming reactions that typically require a base or an acid catalyst. While certain basic ionic liquids, such as those with hydroxide (B78521) or acetate anions, have been shown to catalyze these reactions, the tosylate anion is generally considered only weakly basic. organic-chemistry.org Searches of scientific literature did not yield studies where this compound itself acts as the primary catalyst for these transformations. Its role in such reactions, if any, would more likely be as a reaction medium or co-catalyst rather than the sole catalytic species.

Cycloaddition Reactions:

Similarly, for cycloaddition reactions like the Diels-Alder reaction, ionic liquids are often employed as solvents to enhance reaction rates and selectivity due to their polarity and internal pressure. rsc.org However, the catalytic role is often attributed to Lewis acidic components that can be present in the ionic liquid or added separately. There is no available evidence to suggest that this compound possesses the necessary Lewis or Brønsted acidity to effectively catalyze cycloaddition reactions. Therefore, its application in this area remains undocumented in the current body of scientific literature.

Function As Advanced Solvents and Reaction Media

Dissolution and Processing of Complex Biomacromolecules

The ability of ionic liquids to dissolve and process complex biomacromolecules, which are often insoluble in conventional solvents, is one of their most significant advantages.

Cellulose (B213188), a major component of plant biomass, is notoriously difficult to dissolve due to its extensive network of intermolecular and intramolecular hydrogen bonds. Ionic liquids like 1-benzyl-3-methylimidazolium (B1249132) tosylate have demonstrated the ability to disrupt this hydrogen-bonding network, leading to the dissolution of cellulose without the need for derivatization. researchgate.netnih.gov This opens up new avenues for the efficient utilization of this abundant biopolymer.

Once dissolved, cellulose can be readily derivatized to produce a variety of value-added products. For instance, cellulose tosylate can be synthesized by reacting dissolved cellulose with p-toluenesulfonyl chloride (TsCl). researchgate.net The degree of substitution (DS), which indicates the average number of tosyl groups attached to each anhydroglucose (B10753087) unit of the cellulose, can be controlled by adjusting the reaction conditions. This derivatization is a crucial step in the production of various cellulose-based materials.

| Reaction Time (h) | Molar Ratio (TsCl/AGU) | Degree of Substitution (DS) |

|---|---|---|

| 4 | 2 | 0.85 |

| 8 | 2 | 1.12 |

| 12 | 2 | 1.25 |

| 8 | 1 | 0.67 |

| 8 | 3 | 1.43 |

Similar to cellulose, lignin (B12514952), another major component of lignocellulosic biomass, can be effectively processed using ionic liquids. Imidazolium-based ionic liquids have been shown to dissolve lignin, facilitating its extraction and subsequent conversion into valuable chemicals and materials. nih.govfraunhofer.de Studies on various imidazolium-based ILs, including those with tosylate anions, have demonstrated their effectiveness in treating birch bark to extract lignin. fraunhofer.de

The interaction between the ionic liquid and lignin is not merely physical dissolution. Research indicates that the imidazolium (B1220033) cation can actively participate in the fragmentation of the lignin polymer, leading to the formation of smaller, more manageable molecules. nih.govresearchgate.net This chemical activity of the ionic liquid can be harnessed to develop more efficient biorefining processes.

While specific data on starch dissolution in 1-benzyl-3-methylimidazolium tosylate is limited, the general ability of imidazolium-based ionic liquids to dissolve polysaccharides suggests its potential in this area as well. The disruption of hydrogen bonds, a key mechanism in cellulose dissolution, is also relevant for processing starch.

Enhancement of Reaction Efficiency and Selectivity in Diverse Chemical Syntheses

The use of this compound as a reaction medium can lead to significant improvements in reaction rates and product selectivity. Its ability to dissolve a wide range of reactants and catalysts, coupled with its unique intermolecular interactions, creates a favorable environment for many chemical transformations. ontosight.aiontosight.ai

For example, in organic synthesis, the polarity and coordinating ability of the ionic liquid can stabilize transition states and influence reaction pathways, leading to higher yields and fewer byproducts. The synthesis of other imidazolium salts and N-heterocyclic carbenes (NHCs) often utilizes precursors like 1-benzyl-3-methylimidazolium chloride, a closely related compound. ontosight.ainih.gov

Fundamental Studies on Intermolecular Interactions in Solvent Systems

Understanding the intermolecular forces at play within the ionic liquid and between the ionic liquid and solutes is crucial for optimizing its performance as a solvent and reaction medium.

Hydrogen bonding plays a critical role in the properties and behavior of imidazolium-based ionic liquids. nih.gov The hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, are acidic and can form hydrogen bonds with anions or other hydrogen bond acceptors. nih.govresearchgate.net In this compound, the tosylate anion is a potential hydrogen bond acceptor. These interactions influence the viscosity, thermal stability, and solvating power of the ionic liquid.

The aromatic imidazolium and benzyl (B1604629) rings in the cation, as well as the aromatic ring in the tosylate anion, can engage in π-π stacking interactions. vu.nlrsc.org These non-covalent interactions, where the electron clouds of aromatic rings overlap, can influence the local structure and ordering of the ionic liquid.

Crystal structure analyses of related compounds have confirmed the presence of such interactions, which can lead to the formation of specific arrangements of cations and anions in the solid state. rsc.orgnih.govnih.gov In the liquid state, these interactions are more dynamic but still play a significant role in the solvent's properties. The ability of the imidazolium cation to form favorable non-covalent interactions with aromatic rings is crucial in various applications, including catalyst design. vu.nl

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| Hydrogen Bonding | Imidazolium C-H groups and Tosylate oxygen atoms | Influences viscosity, thermal stability, and solvating power. nih.govnih.gov |

| Dispersion Forces | Benzyl group and other nonpolar parts of the ions | Contributes to cohesive energy and interaction with nonpolar solutes. |

| π-π Stacking | Imidazolium, benzyl, and tosylate aromatic rings | Affects local structure and ordering of the ionic liquid. vu.nlrsc.org |

Electrochemical Behavior and Device Applications

Evaluation of Electrochemical Stability and Conductance Properties

The ionic conductivity of an electrolyte is another crucial factor, directly impacting the performance of electrochemical devices. While specific conductivity data for 1-Benzyl-3-methylimidazolium (B1249132) tosylate is not provided in the search results, data for a related compound, 1-benzyl-3-methylimidazolium bis[(trifluoromethane)sulfonyl]amide, is available from the National Institute of Standards and Technology (NIST). data.gov The conductivity of ionic liquids is influenced by factors such as ion size, viscosity, and temperature. Generally, an increase in temperature leads to a decrease in viscosity and a corresponding increase in ionic conductivity. electrochemsci.org

Table 1: Comparative Electrochemical Properties of Related Imidazolium-Based Ionic Liquids

| Ionic Liquid | Reported Electrochemical Window (V) | Key Findings |

| 1-Benzyl-3-butylimidazolium hydroxide (B78521) | ~4.4 | Demonstrates the high stability of the 1-benzyl-imidazolium cation. koreascience.kr |

| 1-Alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imides | Up to 4.9 | Highlights the influence of the anion on the electrochemical window. iolitec.de |

| 1-Ethyl-3-methylimidazolium (B1214524) tetracyanoborate | ~3.8 | Shows a wide electrochemical window suitable for supercapacitor applications. rsc.org |

| 1-Butyl-3-methylimidazolium bromide | ~4.0–5.7 | Exhibits good electrochemical stability, with conductivity influenced by the addition of co-solvents. electrochemsci.org |

Application in Electrochemical Systems

The favorable electrochemical properties of imidazolium-based ionic liquids make them suitable for a range of applications, including energy storage devices and sensors.

Ionic liquids are considered promising electrolytes for high-performance supercapacitors and batteries due to their non-flammability, wide operating voltage, and high ionic conductivity. nih.govresearchgate.net The use of ionic liquids can enhance the energy density and safety of these devices compared to traditional organic electrolytes. nih.gov

In the context of supercapacitors, the electrolyte's properties directly influence the device's specific capacitance, energy density, and power density. For instance, a supercapacitor using 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) as the electrolyte exhibited a high specific capacitance and energy density, attributed to the compatibility between the graphene nanosheet electrodes and the planar structure of the ionic liquid. researchgate.net While specific studies on 1-Benzyl-3-methylimidazolium tosylate in supercapacitors were not found, its expected wide electrochemical window would be advantageous for achieving higher operating voltages and, consequently, higher energy storage.

For lithium-ion batteries, ionic liquids can serve as safer, non-volatile electrolytes. researchgate.net The performance of such batteries is dependent on the electrochemical stability of the ionic liquid and its ability to facilitate lithium-ion transport. The choice of the anion in the ionic liquid can significantly impact the battery's performance.

The unique properties of ionic liquids also make them attractive for the development of electrochemical sensors. Their high ionic conductivity and wide electrochemical window can enhance the sensitivity and stability of these sensors. While no specific applications of this compound in sensors were identified in the provided search results, the general use of imidazolium-based ionic liquids in this field is well-documented.

Interfacial Phenomena at Electrode-Electrolyte Interfaces

The performance of any electrochemical device is critically dependent on the phenomena occurring at the interface between the electrode and the electrolyte. nih.gov In systems employing ionic liquid electrolytes, the structure of the electrical double layer (EDL) at this interface plays a crucial role in charge storage and transfer.

The composition and structure of the ionic liquid, including the nature of both the cation and the anion, influence the formation and properties of the EDL. The interaction between the ionic liquid and the electrode material can affect the capacitance, charge-discharge rates, and long-term stability of the device. For example, in supercapacitors with graphene electrodes, the compatibility between the ionic liquid's structure and the electrode's morphology can facilitate the reversible adsorption and desorption of ions, leading to improved performance. researchgate.net Understanding and controlling these interfacial phenomena are key to optimizing the performance of electrochemical systems based on this compound.

Separation and Extraction Technologies

Liquid-Liquid Extraction Systems Utilizing 1-Benzyl-3-methylimidazolium (B1249132) Tosylate

Liquid-liquid extraction is a cornerstone of chemical separation, and ionic liquids are increasingly being explored as alternative solvents to volatile organic compounds. The performance of an ionic liquid in these systems is heavily influenced by the nature of both its cation and anion.

The extraction of bioactive compounds from natural sources is a critical process in the pharmaceutical, nutraceutical, and cosmetic industries. Ionic liquids have demonstrated potential in enhancing the efficiency and selectivity of these extractions. While specific studies on 1-benzyl-3-methylimidazolium tosylate are not available in the provided search results, research on other imidazolium-based ILs provides valuable insights.

For instance, 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been successfully employed in the microwave-assisted extraction of flavonoids from Bauhinia championii. rsc.org The choice of the anion and the alkyl chain length on the imidazolium (B1220033) cation were found to significantly influence the extraction yield. rsc.org The benzyl (B1604629) group in this compound, being an aromatic moiety, could potentially enhance the extraction of aromatic bioactive compounds through π-π interactions. Research on other benzyl imidazolium-based ILs has shown their effectiveness in removing phenolic compounds from model oils, suggesting a similar affinity for other aromatic molecules.

The extraction of different classes of bioactive compounds often requires tailored solvent properties. The data below, derived from studies on various imidazolium-based ionic liquids, illustrates the impact of the ionic liquid's structure on extraction efficiency for different types of compounds.

Table 1: Extraction of Bioactive Compounds using Imidazolium-Based Ionic Liquids Note: This table is illustrative and based on data for various imidazolium ILs, not specifically this compound.

| Bioactive Compound Class | Ionic Liquid Example | Extraction Method | Key Finding |

|---|---|---|---|

| Flavonoids | 1-butyl-3-methylimidazolium bromide | Microwave-Assisted Extraction | Anion and cation structure significantly affect yield. |

| Phenolic Compounds | 1,3-dibenzylimidazolium chloride | Liquid-Liquid Extraction | Aromatic interactions enhance extraction of phenols. |

The removal of sulfur-containing compounds from liquid fuels is a critical industrial process to meet environmental regulations and prevent catalyst poisoning. Extractive desulfurization (EDS) using ionic liquids has emerged as a promising alternative to traditional hydrodesulfurization. The effectiveness of ionic liquids in EDS is attributed to their ability to selectively interact with sulfur compounds.

While no direct data was found for this compound, studies on other imidazolium-based ILs are informative. For example, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has been investigated for the deep desulfurization of liquid fuel, demonstrating significant removal of dibenzothiophene. scispace.com The extraction efficiency is influenced by factors such as the mass ratio of IL to fuel, reaction time, and temperature. scispace.com Imidazolium-based ILs with different anions like thiocyanate (B1210189) and dicyanamide (B8802431) have also shown high efficiency in extracting sulfur compounds. nih.govresearchgate.net The presence of the benzyl group in the cation of this compound could potentially enhance the extraction of aromatic sulfur compounds like thiophene (B33073) and its derivatives through favorable π-π stacking interactions.

The selection of the anion is also crucial; however, the performance of the tosylate anion in this context is not documented in the provided results. The following table summarizes desulfurization efficiencies achieved with various imidazolium-based ionic liquids.

Table 2: Extractive Desulfurization using Imidazolium-Based Ionic Liquids Note: This table is illustrative and based on data for various imidazolium ILs, not specifically this compound.

| Sulfur Compound | Ionic Liquid Example | Removal Efficiency (%) | Conditions |

|---|---|---|---|

| Dibenzothiophene | 1-Butyl-3-methylimidazolium chloride | 81 | 30°C, 30 min, 1:1 mass ratio |

| Dibenzothiophene | 1-Butyl-3-methylimidazolium thiocyanate | 86.5 | 30°C, 30 min, 1:1 mass ratio |

Gas Absorption and Selective Gas Separation

The capture of acid gases such as CO2 and SO2 is a significant area of research for environmental protection and industrial gas purification. Ionic liquids are being extensively studied as potential solvents for gas absorption due to their low volatility and high CO2 solubility.

Specific data on the gas absorption properties of this compound is not available in the provided search results. However, the broader family of imidazolium-based ionic liquids has been a primary focus for CO2 capture research. The absorption capacity is highly dependent on the choice of both the cation and the anion. Functionalization of the ionic liquid is a key strategy to enhance CO2 solubility and selectivity. For example, the introduction of amine groups into the ionic liquid structure can lead to chemisorption of CO2, significantly increasing the capture capacity.

A study on the thermal stability of 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide suggests its potential application in the separation and recovery of volatile organic compounds (VOCs). researchgate.net The tunability of imidazolium cations through chemical modifications allows for tailoring the absorption and selectivity for various gases. researchgate.net While physical absorption is a common mechanism, chemical interactions, particularly with the anion, can play a dominant role. For instance, acetate-based imidazolium ILs have shown high CO2 absorption capacities due to chemical interactions.

Regeneration and Recycling Strategies for Ionic Liquid-Based Separation Media

A crucial aspect for the industrial viability of ionic liquid-based separation processes is the ability to regenerate and recycle the ionic liquid, thereby minimizing costs and environmental impact. The non-volatile nature of ionic liquids is a significant advantage in this regard, as it allows for the separation of volatile products or solutes through distillation. scispace.com

For non-volatile solutes, other regeneration methods are employed. In the context of bioactive compound extraction, techniques like back-extraction with a suitable solvent can be used to recover the target compound from the ionic liquid phase. The choice of the back-extraction solvent is critical to ensure efficient recovery and minimal cross-contamination.

In desulfurization processes, the absorbed sulfur compounds can be removed from the ionic liquid by distillation or by washing with a solvent that is immiscible with the ionic liquid but dissolves the sulfur compounds. scispace.com The thermal stability of the ionic liquid is a key factor in the feasibility of thermal regeneration methods. Studies on various imidazolium-based ionic liquids have demonstrated their potential for multiple recycling cycles without a significant loss in performance. scispace.com For instance, 1-butyl-3-methylimidazolium thiocyanate was reused five times for extractive desulfurization with no significant decrease in activity. nih.gov

The thermal stability of 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been studied, indicating that imidazolium-based ILs with appropriate anions can withstand the temperature conditions required for regeneration. mdpi.com The general strategies for recycling ionic liquids often involve leveraging their low solubility in certain organic solvents, allowing for the extraction of products and by-products. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the 1-benzyl-3-methylimidazolium (B1249132) cation. While specific spectral data for the tosylate salt is not extensively published, the analysis of its halide analogues, such as the bromide and chloride salts, offers a clear blueprint for the expected NMR signals of the cation. The chemical environment of each proton and carbon atom in the 1-benzyl-3-methylimidazolium moiety gives rise to a distinct resonance in the ¹H and ¹³C NMR spectra, respectively.

The ¹H NMR spectrum is characterized by signals corresponding to the imidazolium (B1220033) ring protons, the benzylic methylene (B1212753) protons, the aromatic protons of the benzyl (B1604629) group, and the methyl protons. The proton at the C2 position of the imidazolium ring is the most deshielded due to the adjacent positively charged nitrogen atoms, typically appearing as a singlet at the lowest field. The protons at the C4 and C5 positions of the imidazolium ring appear as distinct signals, often as doublets or triplets depending on the solvent and coupling. The benzylic protons (CH₂) adjacent to the imidazolium ring and the phenyl group resonate as a sharp singlet. The protons of the phenyl ring typically appear as a multiplet, and the methyl group protons attached to the nitrogen atom resonate as a singlet at the highest field (most shielded).

The ¹³C NMR spectrum corroborates the structure with signals for each unique carbon atom. The C2 carbon of the imidazolium ring is the most downfield signal. Other distinct signals correspond to the C4 and C5 carbons of the imidazolium ring, the carbons of the phenyl group, the benzylic methylene carbon, and the methyl carbon. The specific chemical shifts can be slightly influenced by the counter-anion and the solvent used for analysis researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Benzyl-3-methylimidazolium Cation Data inferred from spectra of analogous imidazolium salts.

| Atom Type | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazolium C2-H | Singlet | ~9.5 - 10.5 | ~136 - 138 |

| Imidazolium C4/C5-H | Doublet/Triplet | ~7.5 - 7.8 | ~122 - 124 |

| Benzyl-Aromatic-H | Multiplet | ~7.3 - 7.5 | ~128 - 134 |

| Benzyl-CH₂ | Singlet | ~5.5 - 5.7 | ~52 - 54 |

| N-CH₃ | Singlet | ~3.9 - 4.1 | ~36 - 37 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Cation Vibrational Modes: The 1-benzyl-3-methylimidazolium cation exhibits characteristic bands corresponding to the imidazolium ring and the benzyl substituent. The C-H stretching vibrations of the aromatic imidazolium and phenyl rings are typically observed in the 3000–3200 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups appears in the 2800–3000 cm⁻¹ range. Key fingerprint vibrations for the imidazolium ring include asymmetric and symmetric ring stretching modes.

Anion Vibrational Modes: The tosylate anion (p-toluenesulfonate) has several strong, characteristic vibrational bands. The most prominent are the asymmetric and symmetric stretching vibrations of the sulfonate (SO₃) group. The asymmetric SO₃ stretching typically appears as a very strong band around 1200-1250 cm⁻¹, while the symmetric stretch is found near 1030-1050 cm⁻¹ mdpi.com. Other notable bands include the S-O stretch at approximately 1010 cm⁻¹ and vibrations associated with the p-substituted benzene (B151609) ring mdpi.com.

Table 2: Key Vibrational Bands for 1-Benzyl-3-methylimidazolium Tosylate Assignments based on published data for the constituent ions.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Ion |

| ~3150 | Medium | Aromatic C-H Stretch (Imidazolium, Phenyl) | Cation |

| ~2980 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) | Cation |

| ~1570 | Medium | Imidazolium Ring Deformation | Cation |

| ~1220 | Strong | Asymmetric SO₃ Stretch | Anion |

| ~1170 | Strong | In-plane C-H Bending (Phenyl) | Anion |

| ~1120 | Strong | S-O Stretch | Anion |

| ~1032 | Strong | Symmetric SO₃ Stretch | Anion |

| ~1010 | Strong | Symmetric Phenyl Ring Breathing | Anion |

| ~680 | Strong | C-S Stretch | Anion |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While the specific crystal structure of this compound has not been detailed in readily available literature, extensive structural information can be derived from the single-crystal X-ray diffraction data of its close analogue, 1-benzyl-3-methylimidazolium bromide nih.gov. This data provides a precise model for the geometry and conformation of the cation in the solid state.

In the structure of the bromide salt, the 1-benzyl-3-methylimidazolium cation is characterized by discrete cations and bromide anions nih.gov. The imidazolium ring is planar, as expected. A key structural feature is the dihedral angle between the plane of the imidazolium ring and the plane of the phenyl ring. In the bromide salt, two symmetry-independent cations exist in the asymmetric unit, with this angle being 84.02° in one and 80.47° in the other, indicating a nearly perpendicular orientation nih.gov. All bond lengths and angles within the cation fall within expected ranges nih.gov. The solid-state packing is stabilized by a network of C-H···anion hydrogen bonds and π-π stacking interactions. It is anticipated that the tosylate salt would exhibit similar cationic geometry, with the larger, more complex tosylate anion influencing the crystal packing and intermolecular interactions.

Table 3: Crystallographic Data for 1-Benzyl-3-methylimidazolium Bromide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃N₂⁺·Br⁻ |

| Formula Weight | 253.14 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.9070 (8) |

| b (Å) | 18.8993 (14) |

| c (Å) | 21.6608 (15) |

| V (ų) | 4465.0 (6) |

| Z | 16 |

| T (K) | 150 |

| ρcalc (Mg m⁻³) | 1.506 |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability, phase transition temperatures, and decomposition profile of ionic liquids.

Differential Scanning Calorimetry (DSC): DSC is used to measure phase transitions like melting point (Tₘ) and glass transition temperature (T₉). For comparison, 1-benzyl-3-methylimidazolium bromide exhibits a melting point of 72°C nih.gov. The melting point of the tosylate salt would be influenced by the size, shape, and charge distribution of the tosylate anion, which affects the crystal lattice energy. Many ionic liquids exhibit glass transitions rather than sharp melting points, indicative of their tendency to form amorphous glassy states upon cooling.

Thermogravimetric Analysis (TGA): TGA measures the mass loss of a sample as a function of temperature, providing information on its thermal stability and decomposition temperature (Tₔ). The thermal stability of imidazolium-based ionic liquids is highly dependent on the nucleophilicity of the anion rsc.orgsemanticscholar.org. The primary decomposition pathway for many imidazolium salts involves an Sₙ2 nucleophilic attack by the anion on the alkyl groups of the cation, leading to the formation of volatile neutral species escholarship.org. The tosylate anion is a good leaving group but only moderately nucleophilic, suggesting that this compound likely possesses moderate to good thermal stability, with decomposition expected to begin at temperatures well above 200°C. Studies on other tosylate-based ionic liquids can provide insight into the expected stability range mdpi.com.

Table 4: Thermal Properties of Related Imidazolium Salts

| Compound | Method | Thermal Event | Temperature (°C) | Reference |

| 1-Benzyl-3-methylimidazolium Bromide | Melting Point Apparatus | Melting Point (Tₘ) | 72 | nih.gov |

| 1-Ethyl-3-methylimidazolium (B1214524) Acetate (B1210297) | TGA | Decomposition Onset | ~215 | rsc.org |

| Dicationic Imidazolium Carboxylates | TGA | Decomposition Onset | 230 - 270 | researchgate.net |

| Protic Tosylate Ionic Liquids | TGA | Decomposition Onset | 200 - 300 | mdpi.com |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Ionic Liquid Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For ionic liquids such as 1-benzyl-3-methylimidazolium (B1249132) tosylate, MD simulations can reveal detailed information about the liquid's structure, dynamics, and thermodynamic properties.

The process involves creating a simulation box containing a large number of cations and anions, where their interactions are governed by a set of equations known as a force field. These force fields, such as OPLS-AA (Optimized Potential for Liquids Systems), are parameterized to reproduce experimental or quantum chemical data. MD simulations of imidazolium-based ILs have been extensively used to analyze bulk and ion-transport properties.

Key insights derived from MD simulations include:

Structural Organization: Analysis of radial distribution functions (RDFs) from MD simulations can describe the spatial arrangement of ions, revealing details about the coordination of the tosylate anion around the 1-benzyl-3-methylimidazolium cation and the presence of nanoscale structural heterogeneities.

Transport Properties: Properties such as self-diffusion coefficients, viscosity, and ionic conductivity can be calculated from the simulated trajectories of the ions. Many classical force fields tend to overestimate the viscosity of ILs, a phenomenon attributed to the lack of electronic polarizability in the models. nih.gov To improve the accuracy of predicted transport properties, a common technique is the uniform scaling of partial atomic charges, which has been shown to yield better agreement with experimental data for diffusion and conductivity. nih.gov

Thermodynamic Properties: MD simulations can also be employed to calculate thermodynamic properties like density and heat capacity, which can be compared with experimental values to validate the force field. nih.gov

While specific MD studies on 1-benzyl-3-methylimidazolium tosylate are not widely reported, the established methodologies for similar imidazolium-based ILs provide a robust framework for investigating its molecular-level behavior. nih.govarxiv.org

Quantum Chemical Approaches to Cation-Anion Interactions

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for achieving a fundamental understanding of the interactions between the 1-benzyl-3-methylimidazolium cation and the tosylate anion. nih.gov These methods model the electronic structure of the ion pair, providing highly accurate information about geometries, interaction energies, and the nature of the intermolecular forces.

Studies on similar imidazolium-based ILs use DFT to optimize the geometry of cation-anion pairs to find their most stable conformations. nih.gov For [Bzmim][OTs], key interactions would include:

Hydrogen Bonding: The acidic protons on the imidazolium (B1220033) ring (especially at the C2 position) can form hydrogen bonds with the oxygen atoms of the sulfonate group in the tosylate anion. QC calculations can determine the strength and geometry of these hydrogen bonds.

π-π Stacking: The presence of aromatic rings on both the benzyl (B1604629) group of the cation and the tosylate anion suggests the possibility of π-π stacking interactions. These dispersion-driven forces contribute significantly to the cohesion and structure of the ionic liquid.

Interaction Energies: QC methods are used to calculate the binding energy between the cation and anion, which provides a quantitative measure of the strength of their interaction after correcting for basis set superposition error (BSSE).

Furthermore, QC calculations are used to derive parameters for classical force fields used in MD simulations. For instance, atomic partial charges can be derived by fitting them to the quantum mechanically calculated electrostatic potential. arxiv.org Molecular polarizabilities, which are crucial for developing more advanced polarizable force fields, are also readily accessible via quantum-chemical calculations. arxiv.org

Predictive Modeling of Thermophysical and Transport Phenomena

Predicting the thermophysical properties of the vast number of possible ionic liquids is crucial for their practical application, as experimental characterization of every IL is unfeasible. rsc.org Predictive models, often based on computational chemistry, are developed to estimate these properties from the molecular structure alone. rsc.org

Various modeling approaches exist, including group contribution methods and equations of state. dtu.dkresearchgate.net Group contribution models estimate properties by summing the contributions of different functional groups within the molecule. researchgate.net More advanced approaches, like the Statistical Associating Fluid Theory (SAFT), use molecular parameters to predict a range of thermodynamic properties over wide temperature and pressure ranges. dtu.dk Recently, machine learning and artificial intelligence models have also shown significant promise in predicting IL properties with high accuracy. nih.gov

Heat capacity is a critical property for applications involving heat transfer and for understanding the thermodynamics of phase transitions. dtu.dk The presence of the benzyl group in the 1-benzyl-3-methylimidazolium cation has a significant impact on its thermal behavior. Experimental studies on series of [Bzmim]+ based ILs show that the insertion of this aromatic group leads to higher glass transition (Tg) and melting temperatures (Tm) compared to analogous ILs with alkyl chains. researchgate.net This effect is attributed to the additional π-π interactions introduced by the benzyl group, which restrict molecular motion and lead to more ordered structures. researchgate.net

Predictive models can be used to estimate the isobaric heat capacity (Cp). For example, equations of state like PC-SAFT have been utilized to predict second-order derivative properties, including heat capacity, for imidazolium-based ILs. dtu.dk These models are crucial for designing thermal systems and for safety assessments, especially in processes involving potential exothermic reactions. dtu.dk

Computational studies can also analyze thermal stability. For instance, thermogravimetric analysis (TGA) coupled with kinetic modeling can be used to determine the decomposition kinetics of ILs. A study on a similar compound, 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BZMIM][TF2N]), identified the onset of runaway reactions and safe operating temperature limits. mdpi.com

Table 1: Thermal Properties of Selected Imidazolium-Based Ionic Liquids

Understanding the phase behavior of ionic liquids with other substances, such as water or organic solvents, is essential for their use in separation processes and as reaction media. Computational models can predict phase equilibria, including solid-liquid equilibria (SLE) and liquid-liquid equilibria (LLE).

Experimental studies on the related compound 1-butyl-3-methylimidazolium tosylate ([BMIM][TOS]) have characterized its phase behavior with a range of solvents. researchgate.net For instance, binary systems with n-hexane or benzene (B151609) exhibit eutectic behavior with an upper critical solution temperature (UCST), indicating partial miscibility that increases with temperature. researchgate.net Conversely, [BMIM][TOS] shows complete miscibility with water and short-chain alcohols at temperatures above the liquidus curves. researchgate.net

Predictive thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents) are widely used to calculate phase diagrams for IL-containing mixtures. These models use quantum chemical calculations to determine the screening charge density on the molecular surface, which is then used to predict chemical potentials and activity coefficients in the liquid phase. Such models could be applied to this compound to predict its solubility in various solvents and to design extraction or separation processes.

Structure-Performance Relationship Elucidation via Computational Methods

A primary goal of computational modeling is to establish clear relationships between the molecular structure of an ionic liquid and its macroscopic performance. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used for this purpose. nih.govnih.gov

These models correlate a specific activity or property (e.g., viscosity, thermal stability, solvent power) with a set of numerical parameters, known as molecular descriptors, derived from the compound's chemical structure. ufv.br These descriptors can be calculated from the molecular geometry and electronic structure and can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D connectivity of atoms.

Geometrical: Based on the 3D structure of the molecule.

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges).

Future Research Directions and Sustainability Considerations

Development of Multifunctional 1-Benzyl-3-methylimidazolium (B1249132) Tosylate Derivatives

The inherent tunability of ionic liquids presents a fertile ground for the design of multifunctional derivatives of 1-Benzyl-3-methylimidazolium tosylate. By incorporating specific functional groups onto the imidazolium (B1220033) cation or the tosylate anion, new ionic liquids with tailored properties can be synthesized. imist.maresearchgate.netresearchgate.net Research in this area is moving towards creating "task-specific" ionic liquids where the compound not only acts as a solvent or catalyst but also possesses other desirable characteristics. nih.gov

Future research could focus on:

Introducing Catalytic Moieties: Functionalizing the benzyl (B1604629) or imidazolium ring with acidic or basic groups could create derivatives that act as both solvent and catalyst, simplifying reaction setups and purification processes.

Enhancing Solubility and Extraction Capabilities: The addition of specific functionalities could improve the solubility of target compounds or enhance the extraction efficiency of specific molecules, making separation processes more efficient and less solvent-intensive. nih.gov

Biocompatible and Biodegradable Derivatives: Incorporating moieties from renewable sources, such as amino acids or sugars, could lead to the development of more environmentally benign ionic liquids with improved biodegradability and lower toxicity. nih.gov

The synthesis of such functionalized ionic liquids often involves multi-step processes. researchgate.net The strategic selection of functional groups will be crucial in dictating the final properties and applications of these novel compounds.

| Potential Functional Group | Targeted Property | Potential Application Area |

| Sulfonic acid (-SO3H) | Acidity | Acid catalysis |

| Amine (-NH2) | Basicity, Chelating agent | Base catalysis, Metal extraction |

| Polyethylene glycol (PEG) chain | Hydrophilicity, Biocompatibility | Biocatalysis, Drug delivery |

| Long alkyl chain | Hydrophobicity, Surfactant properties | Emulsion stabilization, Extraction |

Integration into Flow Chemistry and Continuous Processes

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, higher yields, and reduced waste. nih.govajinomoto.com The integration of this compound into such systems is a promising avenue for future research.

Key areas for investigation include:

Use as a Homogeneous Catalyst: In a continuous flow setup, the ionic liquid can be used as a catalyst in a liquid phase that is continuously passed through a reactor. This allows for precise control over reaction time and temperature, leading to improved product selectivity.

Immobilization on Solid Supports: To facilitate catalyst separation and recycling, this compound can be immobilized on a solid support and used in a packed-bed reactor. This approach combines the benefits of heterogeneous catalysis with the unique properties of the ionic liquid.

Biphasic Systems: Utilizing the immiscibility of some ionic liquids with organic solvents, a continuous flow system can be designed where the reaction occurs in the ionic liquid phase, and the product is continuously extracted into an organic phase. This simplifies product separation and allows for the reuse of the ionic liquid.

The high thermal stability of many ionic liquids makes them particularly well-suited for continuous processes that may operate at elevated temperatures. mdpi.com

| Flow Chemistry Approach | Advantages | Challenges |

| Homogeneous Catalysis | High catalytic activity, Good mass transfer | Catalyst separation and recycling |

| Immobilized Catalyst | Easy separation, Catalyst reusability | Potential for leaching, Reduced activity |

| Biphasic System | Simplified product extraction, Catalyst retention | Mass transfer limitations between phases |

Addressing Scalability Challenges for Industrial Implementation

For this compound to be adopted on an industrial scale, several challenges related to its synthesis and purification need to be addressed. While laboratory-scale synthesis methods are well-established, scaling up production presents economic and technical hurdles. rsc.org

The primary challenges include:

Purification: Achieving high purity on a large scale can be difficult and costly. Traditional purification methods may not be easily scalable, necessitating the development of new, efficient purification techniques. rsc.org

Reaction Conditions: The conditions used in laboratory synthesis, such as reaction times and temperatures, may need to be optimized for large-scale production to ensure safety and efficiency.

Solvent Use: Many synthetic procedures for ionic liquids involve the use of volatile organic solvents. Developing solvent-free or greener solvent-based synthetic methods is crucial for improving the sustainability of the production process. rsc.org

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process design.

Environmental Footprint Assessment and Life Cycle Analysis

While ionic liquids are often touted as "green" solvents due to their low volatility, a comprehensive assessment of their environmental impact is necessary. researchgate.net A full Life Cycle Analysis (LCA) of this compound is required to understand its environmental footprint from cradle to grave. nih.govworktribe.com

An LCA would evaluate the following stages:

Raw Material Acquisition: The environmental impact of sourcing the starting materials.

Synthesis: The energy consumption and waste generated during the manufacturing process. acs.org

Use Phase: The efficiency and recyclability of the ionic liquid in its intended application.

End-of-Life: The biodegradability and potential toxicity of the ionic liquid and its degradation products. nih.govmdpi.com

Initial studies on imidazolium-based ionic liquids have shown that their environmental impact can be significant, particularly in the synthesis stage. acs.orgnih.gov The toxicity of the cation and the biodegradability of the entire molecule are key factors that need to be carefully assessed. nih.govoup.com Future research should focus on developing ionic liquids with improved biodegradability and lower toxicity profiles to ensure their long-term sustainability. nih.gov

| LCA Stage | Key Considerations | Research Focus |

| Raw Material Acquisition | Sustainability of feedstocks | Use of renewable resources |

| Synthesis | Energy intensity, Solvent use, Waste generation | Process optimization, Green synthesis routes |

| Use Phase | Recyclability, Efficiency | Development of robust recycling protocols |

| End-of-Life | Biodegradability, Ecotoxicity | Design of biodegradable ionic liquids, Toxicity assessment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-3-methylimidazolium tosylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves quaternization of 1-methylimidazole with benzyl bromide, followed by anion exchange with tosylate salts (e.g., sodium tosylate). A common approach is dissolving 1-methylimidazole in a polar solvent (e.g., acetonitrile), adding benzyl bromide dropwise under nitrogen, and refluxing for 24–48 hours. The intermediate bromide salt is then metathesized with sodium tosylate in aqueous solution. Yields for analogous bromide salts exceed 85% under optimized conditions .

- Key Variables : Temperature (reflux vs. room temperature), stoichiometry (1:1.2 molar ratio of benzyl bromide to 1-methylimidazole), and solvent polarity significantly impact purity and yield. Prolonged reaction times (>24 hours) reduce side products like unreacted benzyl halides .

Q. Which characterization techniques are essential for confirming the purity and structure of this compound?

- Core Techniques :

- NMR Spectroscopy : - and -NMR verify cation structure (e.g., benzyl proton resonance at ~5.3 ppm; imidazolium protons at 7.4–9.2 ppm) .

- Elemental Analysis : Confirms C, H, N, and S content (e.g., calculated for : C 62.77%, H 5.85%, N 8.13%, S 9.31%) .

- FTIR : Peaks at 3150 cm (C-H stretching of imidazolium) and 1180 cm (S=O stretching of tosylate) confirm functional groups .

Q. What are the primary applications of this compound in catalysis or material science?

- Catalysis : Acts as a Brønsted acid catalyst in esterification and Friedel-Crafts reactions due to its low (~1–2). The tosylate anion enhances solubility in non-polar media, enabling biphasic catalysis .

- Material Science : Used in polymerizable ionic liquids for conductive membranes. Its high thermal stability (decomposition >300°C) suits high-temperature applications .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., thermal stability, heat capacity) of this compound compare to other imidazolium ionic liquids?

- Thermal Stability : TGA shows decomposition onset at 320°C, higher than chloride analogs (250°C) due to the stable tosylate anion. Kinetic analysis (Flynn-Wall-Ozawa method) reveals activation energy () of 150–180 kJ/mol, indicating robust thermal resistance .

- Heat Capacity : Measured via differential scanning calorimetry (DSC), ranges from 450–500 J/mol·K at 25°C, influenced by hydrogen bonding between the cation and tosylate anion .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Common Discrepancies : Melting points vary (72–85°C) due to hygroscopicity or polymorphic forms.

- Mitigation Strategies :

- Standardized Drying : Dry samples under vacuum (<1 mmHg) at 60°C for 48 hours before analysis.

- Dynamic Solubility Testing : Use UV-Vis spectroscopy to measure solubility in solvents like water, ethanol, and dichloromethane under controlled humidity .

Q. What experimental design considerations are critical for studying solvent effects on this compound in green chemistry applications?

- Solvent Selection : Prioritize low-viscosity, biodegradable solvents (e.g., γ-valerolactone) to enhance mass transfer in reactions.

- Reaction Optimization : Use response surface methodology (RSM) to model variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design can optimize biodiesel yield in transesterification .

Key Recommendations for Researchers

- Purity Assurance : Combine multiple characterization techniques (e.g., NMR, elemental analysis, and X-ray) to address hygroscopicity-driven impurities.

- Anion Effects : Compare tosylate with other anions (e.g., , ) to isolate cation-anion interactions in property studies.

- Safety Protocols : Use TGA-derived values to establish safe operating temperatures (<250°C) for catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products